Alloalantolactone

Description

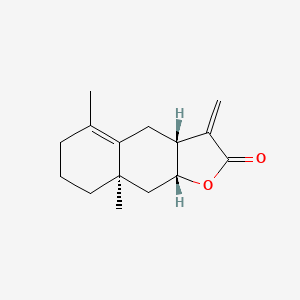

Structure

3D Structure

Properties

IUPAC Name |

(3aR,8aR,9aR)-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11,13H,2,4-8H2,1,3H3/t11-,13-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDVFDVEFZSECW-UXIGCNINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC3C(CC2(CCC1)C)OC(=O)C3=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@H]3[C@@H](C[C@]2(CCC1)C)OC(=O)C3=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30982885 | |

| Record name | 5,8a-Dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64340-41-6 | |

| Record name | Alloalantolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64340-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alloalantolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064340416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8a-Dimethyl-3-methylidene-3a,4,6,7,8,8a,9,9a-octahydronaphtho[2,3-b]furan-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30982885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Natural Product Chemistry of Sesquiterpene Lactones

Sesquiterpene lactones (SLs) represent a vast and structurally diverse class of secondary metabolites found predominantly in plants, particularly within the Asteraceae family. nih.govresearchgate.netwikipedia.org These compounds are characterized by a 15-carbon skeleton, formed from three isoprene (B109036) units, and feature a defining lactone ring. nih.govencyclopedia.pub The biosynthesis of SLs is a complex process, originating from farnesyl pyrophosphate. researchgate.net

SLs are classified into several subclasses based on their carbocyclic skeletons, including germacranolides, guaianolides, pseudoguaianolides, and eudesmanolides. nih.govwikipedia.orgencyclopedia.pub A key structural feature in many biologically active sesquiterpene lactones is the α-methylene-γ-lactone moiety, which is crucial for many of their pharmacological effects. researchgate.netnih.gov This reactive group can interact with biological nucleophiles, such as the sulfhydryl groups in amino acids like cysteine, which is thought to be a primary mechanism for their bioactivity. researchgate.net The diverse biological properties attributed to sesquiterpene lactones include anti-inflammatory, antimicrobial, and antitumor activities. researchgate.netusx.edu.cnresearchgate.net

Overview of Alloalantolactone S Significance Within Eudesmanolide Sesquiterpenoids

Alloalantolactone is a member of the eudesmanolide subclass of sesquiterpene lactones, which are characterized by a bicyclic structure containing two fused six-membered rings. nih.govwikipedia.org The isomer of alantolactone (B1664491), this compound, was first isolated from Inula helenium. researchgate.net Eudesmanolides are a significant group of natural products, and research has identified numerous compounds within this class from various plant sources, especially the genus Inula. researchgate.netresearchgate.net

The significance of this compound and its related eudesmanolide isomers, alantolactone and isoalantolactone (B1672209), lies in their well-documented and varied biological activities. These compounds are major constituents of the roots of Inula helenium (elecampane), a plant with a long history in traditional medicine. usx.edu.cnresearchgate.net Academic research has focused on elucidating the mechanisms behind their potent effects. For instance, alantolactone has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govnih.gov Furthermore, both alantolactone and isoalantolactone have demonstrated significant cytotoxic effects against various cancer cell lines, often by inducing apoptosis and generating reactive oxygen species (ROS). nih.govcaymanchem.com

The chemical structure of these eudesmanolides, particularly the α-methylene-γ-lactone group, is considered essential for their biological functions. nih.govnih.gov The subtle structural differences between this compound, alantolactone, and isoalantolactone, primarily in the position of a double bond within the decalin ring, can influence their biological activity, making them interesting subjects for structure-activity relationship studies. researchgate.net

Advanced Analytical and Characterization Methodologies for Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment in Research Contexts

Chromatographic techniques are indispensable tools for separating, identifying, and quantifying chemical compounds within complex mixtures. For research involving Alloalantolactone, these methods are crucial for assessing its purity and determining its concentration in various samples.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition birchbiotech.comlibretexts.org. It is particularly effective for assessing the purity of a sample by detecting and quantifying trace impurities birchbiotech.com. GC relies on the differential partitioning of analytes between a mobile gas phase (carrier gas) and a stationary phase within a column birchbiotech.comlibretexts.org. The purity of the carrier gas is paramount, as impurities can lead to baseline noise, peak tailing, and reduced detector sensitivity, thereby compromising the accuracy of the analysis organomation.com. While GC is ideal for thermally stable and volatile compounds, its application to less volatile or thermally labile natural products like sesquiterpene lactones often involves derivatization or coupling with other techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) coupling offers enhanced identification capabilities. In GC-MS, separated compounds eluting from the GC column are introduced into a mass spectrometer (MS), where they are ionized and fragmented measurlabs.comfilab.fr. The resulting mass spectra provide information about the mass-to-charge ratio (m/z) of the compound and its fragments, allowing for qualitative identification by comparing these patterns to spectral libraries birchbiotech.commeasurlabs.comshimadzu.com. GC-MS has been employed to identify compounds in complex mixtures, including volatile and semi-volatile organic substances measurlabs.comfilab.fr. For sesquiterpene lactones, GC-MS can provide retention data and mass fragmentation patterns that aid in their identification within plant extracts researchgate.net.

Table 4.1.1: Typical GC-MS Parameters for Analysis of Volatile/Semi-Volatile Compounds

| Parameter | Typical Setting/Description | Reference |

| Column | Capillary column (e.g., HP-5MS, DB-1) | notulaebotanicae.ro |

| Carrier Gas | Helium (He), Nitrogen (N₂), Hydrogen (H₂) | libretexts.orgorganomation.com |

| Injector Temp. | 250-280 °C | notulaebotanicae.ro |

| Oven Program | Temperature gradient (e.g., initial temp., ramp rate, final temp.) | notulaebotanicae.ro |

| Ionization | Electron Ionization (EI) | notulaebotanicae.ro |

| Ion Source Temp. | 230 °C | notulaebotanicae.ro |

| Detector | Mass Spectrometer (MS) | measurlabs.comfilab.fr |

| Analysis Type | Qualitative and Quantitative | measurlabs.comfilab.fr |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the separation, identification, and quantification of a broad range of compounds, including those that are non-volatile or thermally labile, making it highly suitable for analyzing sesquiterpene lactones like this compound nih.govadvancechemjournal.commoravek.comopenaccessjournals.comlibretexts.org. HPLC separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column advancechemjournal.commoravek.com. The choice of stationary phase (e.g., C18) and mobile phase composition (e.g., acetonitrile/water mixtures) is critical for achieving optimal separation advancechemjournal.comlibretexts.orgresearchgate.net.

HPLC is frequently coupled with detectors such as Diode Array Detectors (DAD) or UV-Vis detectors, which allow for the detection and quantification of compounds based on their UV-Vis absorption spectra nih.govcit.iemdpi.com. HPLC-DAD has been utilized to identify and quantify this compound as a major constituent in plant extracts cit.iemdpi.com. Research has demonstrated that HPLC methods can achieve good linearity (r² > 0.9994) for quantitative analysis, with high recoveries (e.g., 96.60-104.43%) and low intra- and inter-day variations (<2.85%), indicating its reliability for purity assessment and quantitative studies researchgate.net. HPLC is considered ideal for chemical purity testing as it can confirm the absence of contaminants, thus ensuring the quality of research compounds moravek.com.

Table 4.1.2: Typical HPLC Parameters for Sesquiterpene Lactone Analysis

| Parameter | Typical Setting/Description | Reference |

| Column | C18 reversed-phase column (e.g., Agilent Zorbax XDB-C18, Elite Hypersil C18) | researchgate.net |

| Mobile Phase | Acetonitrile/Water mixture (e.g., 55% Acetonitrile, 45% Water; or Acetonitrile/0.1% Phosphoric Acid) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 210 nm | researchgate.net |

| Detector | UV-Vis Detector, Diode Array Detector (DAD) | nih.govcit.iemdpi.com |

| Analysis Type | Quantitative analysis, Purity assessment | moravek.comresearchgate.net |

Spectroscopic Techniques for Structural Elucidation of Research Compounds

Spectroscopic methods are fundamental for determining the molecular structure and confirming the identity of compounds like this compound. These techniques probe the interaction of molecules with electromagnetic radiation or analyze their mass-to-charge ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules researchgate.netjchps.com. It provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H NMR) and carbon atoms (¹³C NMR), revealing connectivity, functional groups, and stereochemistry researchgate.netjchps.comnih.gov.

For this compound, ¹H NMR spectroscopy has been instrumental in verifying its presence and elucidating its structure within complex natural product mixtures mdpi.comspandidos-publications.com. Researchers use ¹H NMR to identify characteristic proton signals and their coupling patterns, which are unique to specific molecular arrangements jchps.com. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide further insights by establishing correlations between different nuclei, enabling the complete assignment of the molecular structure ebi.ac.ukthieme-connect.comnd.edu. The combination of 1D and 2D NMR data allows for the definitive structural confirmation of compounds like this compound, often by comparison with previously reported spectral data ebi.ac.ukthieme-connect.com. Advanced computational methods and machine learning are also being developed to automate structure elucidation directly from NMR spectra, accelerating the discovery process nih.govrsc.org.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations libretexts.orgwikipedia.orgvscht.cz. Each functional group, such as hydroxyl (-OH), carbonyl (C=O), or C-H bonds, absorbs IR radiation at specific frequencies (wavenumbers), producing characteristic absorption bands libretexts.orgmasterorganicchemistry.com.

An IR spectrum serves as a molecular fingerprint, allowing for the identification of known compounds by comparing their spectra to databases libretexts.org. For research involving this compound, IR spectroscopy can confirm the presence of key functional groups, aiding in its identification and structural characterization researchgate.netnd.edu. For instance, characteristic absorptions for carbonyl groups (around 1700 cm⁻¹) or hydroxyl groups (around 3400-3200 cm⁻¹) can be observed, providing supporting evidence for the compound's structure masterorganicchemistry.com.

Mass Spectrometry (MS) and Coupled Techniques (e.g., LC-MS, GC-MS)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound birchbiotech.commeasurlabs.com. When coupled with chromatographic separation techniques, MS becomes even more powerful.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS nih.govcreative-proteomics.comwikipedia.org. This hyphenated technique allows for the separation of components in a liquid sample, followed by their identification and quantification based on their mass spectra creative-proteomics.comwikipedia.org. LC-MS is widely used for analyzing complex mixtures, including natural products, and for assessing drug purity creative-proteomics.com. LC-MS/MS (tandem mass spectrometry) further enhances sensitivity and selectivity by employing two stages of mass analysis, enabling more detailed structural information through fragmentation analysis nih.govcreative-proteomics.com. This makes LC-MS/MS particularly suitable for identifying low-abundance compounds or confirming structures in complex biological matrices creative-proteomics.com.

Gas Chromatography-Mass Spectrometry (GC-MS) , as discussed earlier, is used for volatile and semi-volatile compounds, providing both separation and mass spectral data for identification measurlabs.comfilab.fr. For this compound, GC-MS can provide retention times and mass fragmentation patterns that, when compared to standards or databases, aid in its identification within complex mixtures researchgate.net.

These coupled techniques are invaluable for confirming the identity and purity of this compound, especially when it is isolated from natural sources or synthesized, by providing complementary information to chromatographic and other spectroscopic methods measurlabs.comnih.govcreative-proteomics.com.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is an indispensable technique for determining the three-dimensional structure of crystalline compounds, providing atomic-level resolution researchgate.netwikipedia.org. Its application is particularly crucial for establishing the absolute stereochemistry of chiral molecules, such as this compound, which can exist as different enantiomers with distinct biological activities wikipedia.org. The determination of absolute configuration relies on the phenomenon of anomalous dispersion, where X-rays scatter differently from atoms depending on their electron distribution and the wavelength of the incident radiation. This effect allows for the measurement of Bijvoet differences in diffraction intensities, which can be used to assign absolute stereochemistry, often quantified by parameters like the Flack parameter researchgate.netnih.gov.

While X-ray crystallography is a powerful tool for understanding molecular conformation and absolute stereochemistry, its successful application is contingent upon obtaining high-quality single crystals of the compound researchgate.net. For molecules composed solely of light atoms like carbon, hydrogen, and oxygen, as is the case for many sesquiterpene lactones including this compound, the anomalous scattering contribution is relatively weak, posing a challenge for precise absolute configuration determination researchgate.netnih.govmdpi.com. Strategies to overcome this include co-crystallization with compounds containing heavy atoms or using specific X-ray radiation wavelengths researchgate.netmdpi.com.

However, specific published research detailing the application of X-ray crystallography for the absolute stereochemistry or detailed conformational analysis of this compound itself was not identified within the scope of the provided search results. Nevertheless, the principles and methodologies discussed highlight its potential utility should suitable crystalline material become available for such studies.

Hyphenated Techniques for Complex Mixture Analysis in Research

Hyphenated techniques, which couple separation methods with spectroscopic detection, are vital for analyzing complex mixtures encountered in natural product research, where compounds like this compound are often found alongside numerous other metabolites ijpsjournal.comajrconline.orgnih.gov. These integrated approaches leverage the separation power of chromatography with the identification and quantification capabilities of mass spectrometry (MS), nuclear magnetic resonance (NMR), or other spectroscopic methods ijpsjournal.comajrconline.orgnih.govijsrtjournal.com.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: LC-MS, and particularly its tandem variant LC-MS/MS, has proven highly effective for the identification and quantification of sesquiterpene lactones in complex matrices ijpsjournal.comajrconline.orgomicsdi.orgnih.govresearchgate.netmeasurlabs.com. A notable example involves the development of a selective, sensitive, and accurate LC-MS/MS method for the simultaneous determination of isoalantolactone (B1672209) and alantolactone (B1664491), structural isomers of interest in pharmacokinetic studies nih.gov. This method utilized a Triple Quadrupole mass spectrometer with positive ion electrospray ionization (ESI) in the selected reaction monitoring (SRM) mode nih.gov.

Research Findings: The developed LC-MS/MS method demonstrated excellent linearity, with assay ranges of 7.5-750 ng/mL for isoalantolactone and 5.5-550 ng/mL for alantolactone nih.gov. Average recoveries for these compounds in plasma samples exceeded 85%, and the precision and accuracy values were within the criteria set by the US Food and Drug Administration (FDA) guidelines nih.gov. This validated method was successfully applied to pharmacokinetic studies of these isomers in rats, underscoring its utility in biological research nih.gov. This compound itself has also been identified in complex plant extracts using LC-MS analysis omicsdi.orgresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful hyphenated technique frequently employed for the analysis of volatile and semi-volatile compounds present in complex natural product extracts ijpsjournal.comnih.govnih.govbiomedpharmajournal.orgimpactfactor.org. While specific GC-MS parameters for this compound were not detailed in the provided results, the technique is widely used for profiling the chemical constituents of plant materials, where this compound may be present omicsdi.orgresearchgate.net. GC-MS analysis allows for the separation of compounds based on their volatility and polarity, followed by their identification through mass spectral fragmentation patterns, often compared against spectral libraries ijpsjournal.comnih.govnih.gov.

Data Table 1: LC-MS/MS Method Parameters for Alantolactone Isomers

| Parameter | Value/Description | Reference |

| Linearity Range | 7.5–750 ng/mL (Isoalantolactone) | nih.gov |

| Linearity Range | 5.5–550 ng/mL (Alantolactone) | nih.gov |

| Internal Standard | Psoralen | nih.gov |

| Ionization Source | Positive ion Electrospray Ionization (ESI) | nih.gov |

| Mass Spectrometer | Triple Quadrupole | nih.gov |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| Average Recovery | > 85% (for both isomers) | nih.gov |

| Precision/Accuracy | Within US FDA guidelines | nih.gov |

Method Development and Validation for Research Applications

The development and validation of analytical methods are critical steps in any research endeavor to ensure the reliability, accuracy, specificity, and robustness of the obtained data researchgate.netijrpr.comjneonatalsurg.comglobalresearchonline.net. This process is particularly important when analyzing complex matrices or when quantifying compounds like this compound for various research purposes. Method validation confirms that an analytical procedure is suitable for its intended use, adhering to established guidelines such as those from the International Council for Harmonisation (ICH) and regulatory bodies like the FDA nih.govresearchgate.netglobalresearchonline.net.

Key parameters evaluated during method validation include:

Accuracy: The degree of agreement between the accepted true value and the value found researchgate.netijrpr.comglobalresearchonline.net.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions researchgate.netijrpr.comglobalresearchonline.net. This includes repeatability and intermediate precision.

Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components researchgate.netijrpr.comglobalresearchonline.net.

Linearity: The ability of the method to obtain results that are directly proportional to the concentration of the analyte in the sample within a given range researchgate.netijrpr.comglobalresearchonline.net.

Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical method has a suitable level of precision, accuracy, and linearity researchgate.netijrpr.comglobalresearchonline.net.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as to the accuracy of the result researchgate.netijrpr.comglobalresearchonline.net.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy researchgate.netijrpr.comglobalresearchonline.net.

Robustness: A measure of the method's ability to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage researchgate.netijrpr.comglobalresearchonline.net.

Stability: Assessing the stability of the analyte in the sample matrix under defined storage and analytical conditions researchgate.net.

Matrix Effects: Evaluating the influence of co-extracted components in the sample matrix on the analyte's response researchgate.net.

Research Findings in Method Validation: As detailed in Section 4.4, the LC-MS/MS method developed for alantolactone isomers met stringent validation criteria, demonstrating high recovery (>85%) and precision/accuracy within FDA guidelines nih.gov. Furthermore, a validated HPLC-ELSD method for quantifying other sesquiterpene lactones in plant extracts exhibited good selectivity, stability, and precision, with matrix effects and precision parameters showing relative standard deviations (RSD) below 10% researchgate.net. This method achieved recovery rates between 74% and 90%, with accuracy indicated by an error of -25.41%. Linearity was established over a range of 10.0 to 310.0 µg/mL (r² > 0.9987), with LOD and LOQ values ranging from 2.00 to 6.79 µg/mL and 6.00 to 20.40 µg/mL, respectively researchgate.net. The study also confirmed the robustness of this HPLC-ELSD method, suggesting its suitability for inter-laboratory comparisons researchgate.net. These examples highlight the rigorous validation processes undertaken in research to ensure the reliability of analytical data for compounds within the sesquiterpene lactone class.

Data Table 2: Summary of Validation Parameters for Sesquiterpene Lactone Analysis

| Parameter | Typical Range/Value | Source Reference |

| Linearity | 10.0–310.0 µg/mL (r² > 0.9987) | researchgate.net |

| Recovery | 74–90% | researchgate.net |

| Precision | RSD < 10% | researchgate.net |

| Accuracy | Error within -25.41% | researchgate.net |

| LOD | 2.00–6.79 µg/mL | researchgate.net |

| LOQ | 6.00–20.40 µg/mL | researchgate.net |

| Robustness | Demonstrated suitability for inter-lab studies | researchgate.net |

| Selectivity/Stability | Demonstrated | researchgate.net |

| Matrix Effects | RSD < 10% | researchgate.net |

Compound Names Mentioned:

this compound

Isoalantolactone

Alantolactone

Psoralen

Future Research Directions and Translational Perspectives Non Clinical

Elucidation of Unexplored Biological Targets and Signaling Pathways

While Alloalantolactone has demonstrated a range of biological activities, the precise molecular targets and signaling pathways it modulates are not fully elucidated. Research has indicated that sesquiterpene lactones, in general, can interact with cellular components by acting as Michael acceptors, potentially modifying proteins and influencing pathways such as NF-κB and MAPK mdpi.comnih.govresearchgate.net. However, specific targets for this compound remain to be comprehensively identified. Future research should focus on employing proteomic and transcriptomic approaches to systematically map its interactions with cellular proteins and its effects on gene expression profiles. Identifying specific protein targets, such as kinases, transcription factors, or enzymes, will provide a deeper understanding of its mechanism of action and could reveal novel avenues for its use as a research modulator.

Development of Advanced Delivery Systems for Enhanced Research Performance (excluding clinical dosage forms)

To maximize the utility of this compound in laboratory research, the development of advanced, non-clinical delivery systems is crucial. Current research may face challenges related to its solubility, stability, and cellular uptake efficiency. Advanced delivery systems, such as liposomes, nanoparticles (e.g., PLGA nanoparticles), or cyclodextrin (B1172386) complexes, could be developed to enhance its solubility, ensure controlled release, and improve its bioavailability in in vitro and ex vivo experimental models. These systems are not intended for therapeutic administration but rather to optimize its performance as a research chemical, allowing for more precise and reproducible experimental outcomes in cell culture studies, biochemical assays, and mechanistic investigations.

Rational Design and Synthesis of Novel Analogs with Enhanced Biological Selectivity and Potency

The structure-activity relationship (SAR) of this compound offers a fertile ground for the rational design and synthesis of novel analogs. By systematically modifying specific structural features, such as the α,β-unsaturated lactone ring or substituents on the sesquiterpene skeleton, researchers can aim to develop derivatives with enhanced selectivity for particular biological targets or increased potency. Such analogs could serve as refined research tools, for instance, as specific probes to interrogate particular signaling pathways or as more potent inhibitors for in vitro studies. This approach requires a deep understanding of how structural modifications influence the compound's reactivity and binding affinities.

Table 1: Potential this compound Analogs and Predicted Research Outcomes

| Structural Modification Site | Type of Modification | Predicted Effect on Research Performance | Example Target Pathway/Activity |

| α,β-Unsaturated Lactone Ring | Saturation of exocyclic double bond | Reduced Michael acceptor reactivity; altered target specificity | Nuclear receptor binding |

| Substitution at C-2 or C-3 | Modulated electrophilicity; potential for covalent probe development | Kinase inhibition | |

| Sesquiterpene Skeleton | Hydroxylation or oxidation at specific carbons | Altered polarity and binding interactions; improved solubility | Protein-protein interactions |

| Introduction of fluorescent or affinity tags | Facilitated detection and tracking in biological systems | Target identification | |

| Stereochemical inversion at chiral centers | Changes in binding affinity and biological selectivity | Receptor activation |

Combination Studies with Established Research Modulators for Synergistic Effects

Investigating the synergistic effects of this compound when combined with other established research modulators or pharmacological agents could reveal novel experimental applications. For instance, combining this compound with known inhibitors of specific signaling pathways (e.g., NF-κB inhibitors, kinase inhibitors) could lead to enhanced or altered cellular responses that are more informative for research purposes. Such studies could identify combinations that provide more potent or specific effects, enabling researchers to dissect complex biological processes more effectively or to develop more sensitive assays. These investigations would focus on understanding combinatorial mechanisms rather than clinical efficacy.

Integration of Bioinformatic and Proteomic Approaches for Novel Target Identification

The integration of computational and experimental approaches, specifically bioinformatics and proteomics, offers a powerful strategy for identifying novel biological targets of this compound. Bioinformatic tools can be used to predict potential protein targets based on structural similarity to known ligands or by analyzing compound-target interaction databases. Proteomic techniques, such as affinity pull-down assays coupled with mass spectrometry, can directly identify proteins that bind to this compound or its derivatives. Combining these data can provide a comprehensive view of the molecular landscape affected by this compound, leading to the discovery of previously unrecognized targets and pathways relevant for biological research.

Table 2: Integrative Approaches for Target Identification

| Approach | Methodology | Application to this compound Research | Expected Outcome |

| Bioinformatics | Molecular docking, virtual screening, pharmacophore modeling, pathway analysis | Predicting potential protein targets based on this compound's structure and known biological activities of related compounds. | Generation of hypotheses for experimental validation; identification of key signaling pathways. |

| Proteomics | Affinity chromatography, chemical proteomics (e.g., activity-based protein profiling), mass spectrometry | Identifying direct protein binding partners of this compound in cellular or tissue extracts. | Discovery of novel molecular targets; confirmation of predicted targets; understanding of covalent modifications. |

| Transcriptomics/Genomics | RNA sequencing, gene expression profiling | Assessing global changes in gene expression induced by this compound treatment in cell lines or model organisms. | Identification of downstream effects; uncovering regulatory networks and pathways influenced by this compound. |

| Systems Biology | Network analysis, pathway enrichment analysis | Integrating data from multiple omics approaches to build comprehensive models of this compound's cellular impact. | Holistic understanding of molecular mechanisms; identification of critical nodes in biological networks. |

Investigation of this compound's Biosynthetic Pathways and Potential for Metabolic Engineering

Understanding the biosynthetic pathways of this compound in its natural sources could unlock opportunities for its sustainable production and modification. Sesquiterpene lactones are biosynthesized from farnesyl pyrophosphate through complex enzymatic cascades. Elucidating the specific enzymes and genes involved in this compound biosynthesis could pave the way for metabolic engineering strategies. This might involve heterologous expression of biosynthetic genes in microbial hosts or plant cell cultures to increase yields or to produce novel analogs with modified structures, thereby providing a more accessible and scalable source of this compound for research purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.